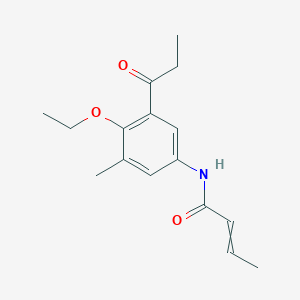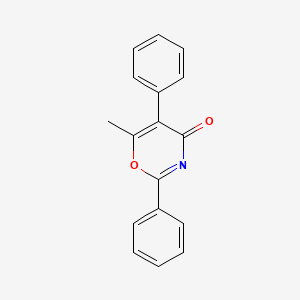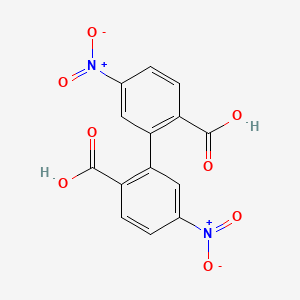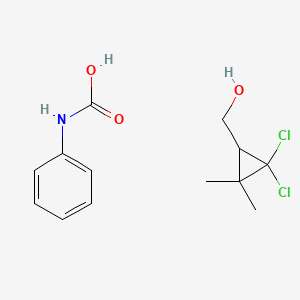
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is a complex organic compound that combines a cyclopropyl group with a phenylcarbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-3,3-dimethylcyclopropylmethanol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of cyclopropyl-containing compounds in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic research.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, leading to changes in their activity. The phenylcarbamic acid moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol
- Phenylcarbamic acid
- Cyclopropylmethanol derivatives
Uniqueness
What sets (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid apart from similar compounds is its combined structural features. The presence of both the cyclopropyl group and the phenylcarbamic acid moiety provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
92533-65-8 |
|---|---|
Molekularformel |
C13H17Cl2NO3 |
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C6H10Cl2O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)4(3-9)6(5,7)8/h1-5,8H,(H,9,10);4,9H,3H2,1-2H3 |
InChI-Schlüssel |
PUFRUGITURTSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(Cl)Cl)CO)C.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
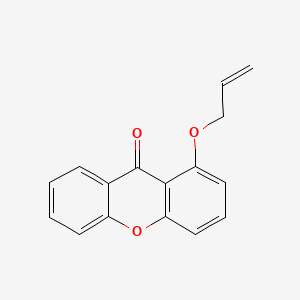
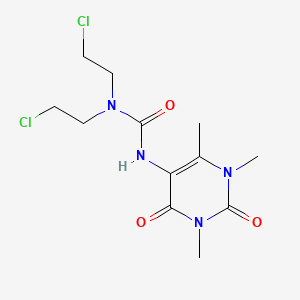
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
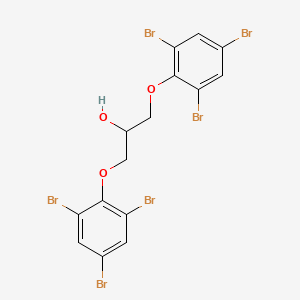
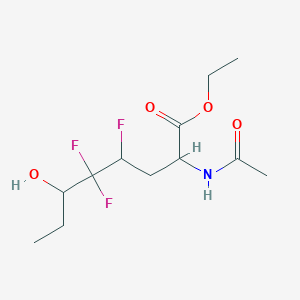
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
